molecular formula C24H40O10S B611438 Tos-PEG6-t-Butyl ester CAS No. 850090-10-7

Tos-PEG6-t-Butyl ester

Cat. No. B611438
M. Wt: 520.63
InChI Key: VWGDQEZCDGHEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG6-t-Butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Tos-PEG6-t-Butyl ester is C24H40O10S . It has a molecular weight of 520.6 g/mol .


Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Tos-PEG6-t-Butyl ester has a molecular weight of 520.6 g/mol . Its molecular formula is C24H40O10S . It’s a PEG derivative that increases solubility in aqueous media .

Scientific Research Applications

1. Battery Technology

In the field of lithium-sulfur batteries, the incorporation of ester groups, such as those found in Tos-PEG6-t-Butyl ester, has shown promising results. Ester-rich components, like butyl acrylate, have been used in quasi-solid-state copolymer electrolytes to chemically capture lithium polysulfides, enhancing battery performance (Cai et al., 2019).

2. Nanotechnology and Surface Modification

Tos-PEG6-t-Butyl ester's potential in nanotechnology is highlighted in studies involving polymer films. It has been used in the thermal activation of thin polymer films for chemical surface modification on a micro and nano scale. Such applications are critical for bioconjugation in various scientific fields (Duvigneau et al., 2008).

3. Drug Delivery Systems

Significant research has been conducted in using Tos-PEG6-t-Butyl ester derivatives for drug delivery systems. For instance, polyethylene glycol (PEG) derivatives have been extensively studied for their role in enhancing drug solubility and stability, as well as in controlled drug release mechanisms (Greenwald et al., 2003).

4. Photovoltaic Technology

In the realm of renewable energy, particularly in solar cell technology, Tos-PEG6-t-Butyl ester components have been used to improve the performance of perovskite solar cells. Incorporating PEG into these cells has shown to enhance electron transport and stability (Liu et al., 2020).

Safety And Hazards

Tos-PEG6-t-Butyl ester should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling this compound .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S/c1-21-5-7-22(8-6-21)35(26,27)33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-9-23(25)34-24(2,3)4/h5-8H,9-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGDQEZCDGHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG6-t-Butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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